Pki peptide (6-24) originates from the Protein Kinase Inhibitor family, which includes several isoforms such as PKI alpha and PKI gamma. These inhibitors are characterized by their ability to bind to the catalytic subunit of Protein Kinase A, effectively blocking its enzymatic activity. The specific sequence of Pki peptide (6-24) is derived from the inhibitory domain of these proteins, which allows for high-affinity binding to Protein Kinase A.
The synthesis of Pki peptide (6-24) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form a polypeptide chain. Key parameters in the synthesis include:
The modifications made to enhance stability and activity often involve substituting specific amino acids or adding protective groups to ensure that the peptide retains its biological activity post-synthesis .
The molecular structure of Pki peptide (6-24) consists of a linear sequence of amino acids that adopts a specific conformation essential for its function as an inhibitor. Notably:
Spectroscopic techniques such as nuclear magnetic resonance and circular dichroism can be used to analyze the secondary structure and confirm the conformation adopted by the peptide in solution.
Pki peptide (6-24) primarily participates in competitive inhibition reactions with Protein Kinase A. Key aspects include:
The kinetics of these reactions can be analyzed using Michaelis-Menten kinetics to determine parameters like , which reflects the binding affinity of the inhibitor.
The mechanism by which Pki peptide (6-24) exerts its inhibitory effects involves several key steps:
Research indicates that this inhibition can be reversed under certain conditions, highlighting potential regulatory mechanisms within cellular contexts.
Pki peptide (6-24) exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and analytical HPLC are essential for confirming purity and structural integrity.
Pki peptide (6-24) finds applications across various scientific fields:
The Protein Kinase Inhibitor (PKI) peptide was first identified in 1968–1971 as a thermostable contaminant in preparations of the Protein Kinase A (PKA) catalytic subunit (C-subunit). Discovered by Walsh, Fischer, Krebs, and colleagues, PKI survived incubation at 95°C and trichloroacetic acid precipitation, distinguishing it from other cellular proteins [1] [2]. Early studies isolated PKI from skeletal muscle and brain tissues, revealing its potent inhibition of PKA-mediated phosphorylase kinase activation [2] [6]. By 1985, collaborative efforts led by Scott, Fischer, and Krebs sequenced full-length PKI (75 amino acids) and localized its inhibitory core to residues 5–24, termed IP20 or PKI(5–24) [1] [6]. This fragment retained sub-nanomolar affinity for the PKA C-subunit, establishing PKI(6–24) as a minimal functional unit for mechanistic studies. Edmond Fischer’s biochemical characterization of PKI laid the foundation for understanding pseudosubstrate inhibition in kinase biology [1] [3].
Year | Discovery | Reference |
---|---|---|
1968 | PKI identified as heat-stable contaminant in PKA C-subunit preps | Walsh et al. |
1971 | Purification of PKI from skeletal muscle and brain | Walsh, Fischer, Krebs |
1985 | Full-length PKI sequencing; inhibitory core localized to residues 5–24 (IP20) | Scott, Fischer, Krebs |
1987 | Synthetic PKI(5–24) characterized as pseudosubstrate inhibitor | Glass et al. |
PKI(6–24) is a bifunctional peptide within intrinsically disordered full-length PKI isoforms (PKIα, PKIβ, PKIγ). It encompasses two critical motifs:
Biophysically, PKI(6–24) transitions from disorder to structure upon binding. Nuclear magnetic resonance (NMR) studies reveal that free PKI samples transient helices in the HAR and nuclear export signal (NES) regions. Upon associating with PKA, the PSS rigidifies into an extended conformation, while the HAR forms a stable helix, as shown by chemical shift perturbations and heteronuclear NOE data [5] [10]. This folding-upon-binding mechanism enables PKI(6–24) to achieve high specificity for PKA over other kinases.
Table 2: Functional Domains in PKI and Their Roles
Domain | Residues | Structure | Function |
---|---|---|---|
HAR | 6–14 | Induced amphipathic helix | Docks to C-lobe hydrophobic pocket; enhances affinity 100-fold |
PSS (pseudosubstrate) | 15–22 | Extended conformation | Binds catalytic cleft; Ala prevents phosphorylation; K~d~ = 1 nM (with MgATP) |
NES | 37–46 | Transient helix | Recruits CRM1/RanGTP for nuclear export (absent in PKI(6–24)) |
PKI(6–24) serves as a master regulator of PKA activity via three canonical mechanisms:
Beyond canonical inhibition, recent kinase profiling reveals non-canonical roles. At high concentrations (>1 μM), PKI(6–24) unexpectedly facilitates activity of Protein Kinase C (PKC) isoforms (α, βII, ε), Rho-associated kinase (ROCK1), and p70S6K by unknown mechanisms [4] [7]. This suggests context-dependent signaling crosstalk, though physiological relevance requires further study.
Table 3: Kinase Modulation Profiles by PKI(6–24)
Kinase | Effect of PKI(6–24) | Concentration Range | Proposed Mechanism |
---|---|---|---|
PKA Cα, Cβ | Inhibition (IC~50~ = 0.2–1 nM) | 0.1–10 nM | Pseudosubstrate binding |
PKCα, βII, ε | Facilitation (~40% activity ↑) | >1 μM | Allosteric modulation? |
ROCK1 | Facilitation (~30% activity ↑) | >1 μM | Unknown |
CamK1 | Inhibition (IC~50~ = 10 μM) | >10 μM | Non-specific interaction? |
In the nucleus, full-length PKI terminates cAMP-driven transcription by exporting C-subunits via its NES motif. Though truncated in PKI(6–24), this peptide’s high-affinity binding precludes R-subunit reassociation, sustaining signal termination [3] [5]. Its role in confining PKA activity spatially and temporally underscores its importance in neuronal plasticity, metabolism, and cancer—where PKI isoforms are dysregulated [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: